molecular formula C13H17N3O6 B13733552 [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate CAS No. 17413-09-1

[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate

Cat. No.: B13733552
CAS No.: 17413-09-1
M. Wt: 311.29 g/mol
InChI Key: AQYCXQTYGPVESD-UHFFFAOYSA-N
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Description

[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both azanium and benzodioxin moieties, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxin ring, followed by the introduction of the azaniumylidene group. The final step involves the formation of the oxalate salt. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxalate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is used as a precursor for synthesizing other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in studies related to enzyme inhibition and protein interactions. Its azaniumylidene group can interact with various biological molecules, making it a useful tool for biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate involves its interaction with specific molecular targets. The azaniumylidene group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in their activity. The benzodioxin moiety may also contribute to its biological activity by interacting with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate is unique due to its combination of azaniumylidene and benzodioxin moieties. This unique structure allows it to interact with a wide range of biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

17413-09-1

Molecular Formula

C13H17N3O6

Molecular Weight

311.29 g/mol

IUPAC Name

[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]azanium;oxalate

InChI

InChI=1S/C11H15N3O2.C2H2O4/c12-11(13)14-4-3-8-1-2-9-10(7-8)16-6-5-15-9;3-1(4)2(5)6/h1-2,7H,3-6H2,(H4,12,13,14);(H,3,4)(H,5,6)

InChI Key

AQYCXQTYGPVESD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC[NH2+]C(=[NH2+])N.C(=O)(C(=O)[O-])[O-]

Origin of Product

United States

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